Cas no 176970-12-0 (benzyl N-[(3S)-pyrrolidin-3-yl]carbamate)

Benzyl N-[(3S)-pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine scaffold, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its stereospecific (3S) configuration ensures precise chirality control, making it valuable for asymmetric synthesis and drug development. The benzyl carbamate protecting group enhances stability while allowing selective deprotection under mild conditions. This compound is particularly useful in peptidomimetics and bioactive molecule design due to its structural versatility. High purity and well-defined stereochemistry make it a reliable building block for medicinal chemistry applications, including the synthesis of protease inhibitors and other therapeutic agents.
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate structure
176970-12-0 structure
Product name:benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
CAS No:176970-12-0
MF:C12H16N2O2
MW:220.267642974854
MDL:MFCD04115315
CID:112516
PubChem ID:40425231

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(3S)-3-pyrrolidinyl-, phenylmethyl ester (9CI)
    • (S)-3-(Cbz-amino)pyrrolidine
    • (S)-3-N-Cbz-aminopyrrolidine
    • (S)-3-(benzyloxycarbonylamino)pyrrolidine
    • (S)-3-benzyloxycarbonylaminopyrrolidine
    • (S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidinepropanoic acid
    • 3-[(4S)-5-oxo-3-[(phenylmehoxy)carbonyl]-1,3-oxazolidin-4-yl]propanoic acid
    • 4-(2-carboxyethyl)-5-oxooxazolidine-3-carboxylic acid benzyl ester
    • 4(S)-(2-carb
    • 429929_ALDRICH
    • AC1Q74U7
    • AC1Q74U8
    • AG-E-69217
    • L-3-(3-(benzyloxycarbonyl)-5-oxo-1,3-oxazolidin-4-yl)propanoic acid
    • (S)-benzyl pyrrolidin-3-ylcarbamate
    • benzyl (S)-pyrrolidin-3-ylcarbamate
    • (S)-3-N-(Carbobenzoxy)aminopyrrolidine
    • benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
    • AKOS015898140
    • (S)-benzylpyrrolidine-3-ylcarbamate
    • C12H16N2O2
    • AC-29155
    • MFCD04115315
    • (s)-3-cbz-aminopyrrolidine
    • s-3zap
    • SCHEMBL2901586
    • (S)--3-N-Cbz-aminopyrrolidine
    • AKOS015855404
    • (S)-Pyrrolidin-3-yl-carbamic acid benzyl ester
    • DSOICHFMGRBFCM-NSHDSACASA-N
    • DS-13484
    • Carbamic acid, N-(3S)-3-pyrrolidinyl-, phenylmethyl ester
    • AMY4381
    • Carbamic acid, (3S)-3-pyrrolidinyl-, phenylmethyl ester
    • 176970-12-0
    • Q-102850
    • CS-W023046
    • Carbamic acid, (3S)-3-pyrrolidinyl-, phenylmethyl ester (9CI)
    • MDL: MFCD04115315
    • Inchi: InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m0/s1
    • InChI Key: DSOICHFMGRBFCM-NSHDSACASA-N
    • SMILES: O=C(N[C@H]1CCNC1)OCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 220.12100
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Yellow to Brown Sticky Oil to Semi-Solid
  • PSA: 50.36000
  • LogP: 1.99440

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate Security Information

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S86150-5g
(S)-Benzyl pyrrolidin-3-ylcarbamate
176970-12-0
5g
¥2922.0 2021-09-07
abcr
AB168969-5 g
(S)-3-N-Cbz-aminopyrrolidine, 95%; .
176970-12-0 95%
5 g
€592.00 2023-07-20
TRC
C227875-50mg
(S)-3-N-Cbz-aminopyrrolidine
176970-12-0
50mg
$ 50.00 2022-04-01
Fluorochem
040681-5g
S)-3-N-Cbz-aminopyrrolidine
176970-12-0 97%
5g
£213.00 2022-03-01
Advanced ChemBlocks
G-6742-25G
(S)-3-(Cbz-amino)pyrrolidine
176970-12-0 97%
25G
$1,090 2023-09-15
eNovation Chemicals LLC
D494339-10G
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
176970-12-0 97%
10g
$425 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00475-5G
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
176970-12-0 97%
5g
¥ 1,306.00 2023-04-14
Chemenu
CM107364-5g
(S)-3-(Cbz-aMino)pyrrolidine
176970-12-0 95%+
5g
$424 2023-03-07
eNovation Chemicals LLC
Y0984361-5g
(S)-3-N-Cbz-aminopyrrolidine
176970-12-0 95%
5g
$330 2024-08-02
AstaTech
57733-5/G
(S)-3-N-CBZ-AMINOPYRROLIDINE
176970-12-0 97%
5g
$189 2023-09-16

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate Production Method

Additional information on benzyl N-[(3S)-pyrrolidin-3-yl]carbamate

Introduction to Benzyl N-[(3S)-pyrrolidin-3-yl]carbamate (CAS No. 176970-12-0)

Benzyl N-[(3S)-pyrrolidin-3-yl]carbamate, also known by its CAS number 176970-12-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a pyrrolidine ring through a carbamate linkage. The (3S) configuration of the pyrrolidine moiety adds a chiral dimension to the molecule, making it particularly relevant in stereochemistry and drug design.

The synthesis of benzyl N-[(3S)-pyrrolidin-3-yl]carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The compound's structure has been extensively studied, revealing its potential as a precursor in the synthesis of more complex molecules, such as peptide analogs and bioactive agents. Recent research has highlighted its role in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

One of the most intriguing aspects of benzyl N-[(3S)-pyrrolidin-3-yl]carbamate is its ability to participate in dynamic covalent chemistry. This property has led to its use in the creation of self-healing materials and adaptive systems. For instance, studies have shown that this compound can undergo reversible bond formation under specific conditions, making it a valuable component in smart materials that respond to environmental changes.

In addition to its chemical versatility, benzyl N-[(3S)-pyrrolidin-3-yl]carbamate has been explored for its pharmacokinetic properties. Preclinical studies indicate that this compound exhibits favorable absorption and metabolism profiles, which are critical for its potential application as a drug candidate. Furthermore, its stereochemical purity has been demonstrated to significantly influence its bioavailability and efficacy, underscoring the importance of chirality in drug design.

Recent advancements in computational chemistry have also shed light on the electronic properties of benzyl N-[(3S)-pyrrolidin-3-yl]carbamate. Quantum mechanical calculations reveal that the molecule's electronic structure is highly sensitive to changes in its environment, which could be exploited for applications in sensors and electronic devices. This dual role as both a chemical building block and a functional material highlights the compound's multifaceted utility.

Moreover, benzyl N-[(3S)-pyrrolidin-3-yli]carbamate has been implicated in catalytic processes, particularly in asymmetric catalysis. Its chiral center enables it to act as a catalyst for enantioselective reactions, which are crucial for the production of optically active compounds. This application aligns with the growing demand for sustainable and efficient methods in chemical synthesis.

Looking ahead, the continued exploration of benzyl N-[ ( 3 S ) - pyrrolidin - 3 - yl ] carbamate is expected to uncover new avenues for its application across diverse scientific disciplines. Its unique combination of structural features and functional properties positions it as a key player in both academic research and industrial development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:176970-12-0)benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
A13443
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):166.0/324.0/716.0